REACTION_CXSMILES
|
Cl[Si:2]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].[CH2:17]([Mg]Cl)[CH:18]=[CH2:19]>C1COCC1>[CH2:19]([Si:2]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4])[CH:18]=[CH2:17]
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Name
|
|
Quantity
|
54.8 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C(C)C)(C(C)C)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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335 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
128 mL
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Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with stirring overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to warm to 23° C.
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Type
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ADDITION
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Details
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The mixture was treated with NH4Clsat'd (50 mL)
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with ether (3×500 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (3-5% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
to yield 52.86 g (94%) of a slightly cloudy, viscous oil
|
Type
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DISTILLATION
|
Details
|
This reagent distills at 130° C. at 500 mtorr as a colorless oil
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)[Si](C(C)C)(C(C)C)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |